molecular formula C20H20N4O5S B2801946 3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide CAS No. 1181467-29-7

3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide

Cat. No.: B2801946
CAS No.: 1181467-29-7
M. Wt: 428.46
InChI Key: SVGAMTPQOZSWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity

The compound 3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be outlined as follows:

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 372.45 g/mol

The structure includes an imidazolidinone moiety, a sulfonamide group, and a phenylethenyl side chain, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of sulfonamide have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study on related sulfonamide compounds demonstrated their effectiveness against breast and colon cancer cells, suggesting that the target compound may exhibit similar effects due to its structural similarities .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways. Notably, it shows potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD1) , an enzyme implicated in metabolic disorders such as obesity and diabetes. In vitro studies have shown that HSD1 inhibitors can reduce cortisol levels in adipose tissue, thereby improving insulin sensitivity and reducing fat accumulation .

Case Studies

  • In Vitro Studies : A recent study synthesized various derivatives of the target compound and evaluated their anticancer activity using MTT assays across several cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to controls.
  • Animal Models : In vivo studies using rodent models have shown that administration of similar sulfonamide-containing compounds resulted in reduced tumor size and improved survival rates when combined with standard chemotherapy agents.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits HSD1; improves insulin sensitivity
Antiviral PropertiesPotential antiviral effects suggested
Structural ModificationsEnhanced potency with specific modifications

Properties

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c25-18(10-12-24-19(26)14-21-20(24)27)22-16-6-8-17(9-7-16)23-30(28,29)13-11-15-4-2-1-3-5-15/h1-9,11,13,23H,10,12,14H2,(H,21,27)(H,22,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGAMTPQOZSWTD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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